l-Threitol

Catalog No.
S1528045
CAS No.
2319-57-5
M.F
C4H10O4
M. Wt
122.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Threitol

CAS Number

2319-57-5

Product Name

l-Threitol

IUPAC Name

(2S,3S)-butane-1,2,3,4-tetrol

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1

InChI Key

UNXHWFMMPAWVPI-IMJSIDKUSA-N

SMILES

C(C(C(CO)O)O)O

Synonyms

(2S,3S)-1,2,3,4-Butanetetrol; [S-(R*,R*)]-1,2,3,4-Butanetetrol; L-1,2,3,4-Butanetetraol;

Canonical SMILES

C(C(C(CO)O)O)O

Isomeric SMILES

C([C@@H]([C@H](CO)O)O)O

    Chiral Building Block for Synthesis of Compounds

      Scientific Field: Organic chemistry and synthetic chemistry.

      Summary: l-Threitol serves as a versatile chiral building block. It is employed in the synthesis of various chiral compounds.

      Methods/Experimental Procedures: An optimized five-step procedure starting from readily available l-tartaric acid is used to synthesize enantiopure l-1,4-di-O-benzylthreitol. Modern reagents and enhanced work-up conditions ensure high yields.

      Results/Outcomes: The synthesized l-1,4-di-O-benzylthreitol is a valuable auxiliary for chiral synthesis.

    Antifreeze Agent in Natural Organisms

      Scientific Field: Biochemistry and natural product research.

      Summary: Threitol acts as an antifreeze agent in organisms like Armillaria mellea and the Alaskan beetle Upis ceramboides, allowing them to tolerate freezing temperatures down to -50 °C.

      Methods/Experimental Procedures: Threitol is produced from erythritose by xylitol dehydrogenase (XDH).

      Results/Outcomes: Enhanced cold tolerance in these organisms.

    Crystallization Studies and Supramolecular Species

      Scientific Field: Physical chemistry and crystallography.

      Summary: Molecular dynamics simulations investigate aqueous solutions of erythitol and l-Threitol near saturation concentration to understand supramolecular species formed in solution.

      Methods/Experimental Procedures: Computational simulations.

      Results/Outcomes: Insights into crystallization behavior and supramolecular interactions.

L-Threitol is one of the two enantiomers (mirror images) of threitol, with the molecular formula C₄H₁₀O₄. It originates from the reduction of L-threose, a four-carbon aldose sugar []. L-Threitol plays a role in some scientific research, particularly as a precursor for other valuable compounds [].


Molecular Structure Analysis

L-Threitol has a linear structure with four carbon atoms, each bonded to a hydroxyl group (OH) and a hydrogen atom (H). The key feature is the stereochemistry - the spatial arrangement of the hydroxyl groups. In L-threitol, the hydroxyl groups on carbons 2 and 3 are on the same side of the molecule []. This specific arrangement distinguishes L-threitol from its mirror image, D-threitol.


Chemical Reactions Analysis

Synthesis of L-threitol can be achieved through various methods. One approach involves the reduction of L-threose with sodium borohydride (NaBH₄) []. The reaction can be represented by the following balanced equation:

C₄H₈O₅ (L-threose) + NaBH₄ + H₂O → C₄H₁₀O₄ (L-threitol) + NaBO₂ + 2H₂

L-Threitol can further undergo dehydration reactions to form cyclic ethers or esters depending on the reaction conditions [].


Physical And Chemical Properties Analysis

Specific data on L-threitol's physical properties is limited. However, due to its structural similarity to other sugar alcohols, it is expected to be a colorless, water-soluble solid with a high melting point and low volatility [].

L-Threitol itself doesn't have a well-defined mechanism of action in biological systems. However, as a chiral intermediate, it can be used to create other chiral molecules with specific biological activities depending on the final compound [].

XLogP3

-2.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-threitol

Dates

Modify: 2023-08-15

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